molecular formula C18H13Cl2N B8431197 7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline

7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline

Cat. No. B8431197
M. Wt: 314.2 g/mol
InChI Key: KTKSXDYIVKGOMM-UHFFFAOYSA-N
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Patent
US09296758B2

Procedure details

Compound 2F was prepared following the procedure used to prepare compound 1G of Example 1, except that 5-(4-chlorophenyl)-2,7-dimethylquinolin-6-yl trifluoromethanesulfonate (2E) was used instead of compound 1F. LCMS-ESI+ (m/z): 294.3, 296.3 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(4-chlorophenyl)-2,7-dimethylquinolin-6-yl trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH3:12])=[N:9]2)=[C:4]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[C:3]=1[CH:20]=[CH2:21].F[C:23](F)(F)S(OC1C(C2C=CC(Cl)=CC=2)=C2C(=CC=1C)N=C(C)C=C2)(=O)=O>>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:4]2[C:3]([CH:20]=[CH2:21])=[C:2]([CH3:23])[CH:11]=[C:10]3[C:5]=2[CH:6]=[CH:7][C:8]([CH3:12])=[N:9]3)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C2C=CC(=NC2=C1)C)C1=CC=C(C=C1)Cl)C=C
Step Two
Name
5-(4-chlorophenyl)-2,7-dimethylquinolin-6-yl trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C(=C2C=CC(=NC2=CC1C)C)C1=CC=C(C=C1)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C2C=CC(=NC2=CC(=C1C=C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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